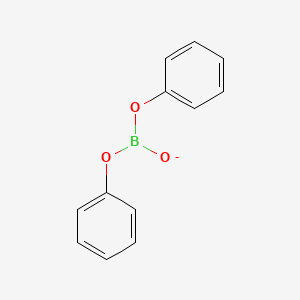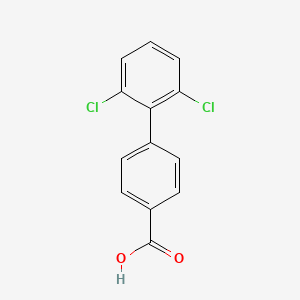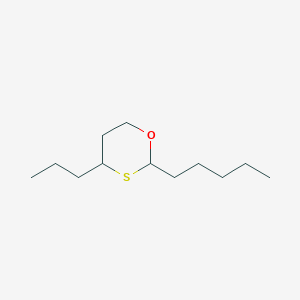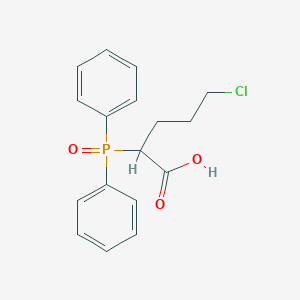
Diphenoxyboranolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenoxyboranolate is an organoboron compound characterized by the presence of boron atoms bonded to phenoxy groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its unique structure, has garnered interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenoxyboranolate can be synthesized through several methods, one of which involves the reaction of boronic acid derivatives with phenol under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The process involves the formation of a boron-oxygen bond, resulting in the this compound compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using boronic acid derivatives and phenol. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenoxyboranolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert this compound into borane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Diphenoxyboranolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which diphenoxyboranolate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in the compound’s role in catalysis and organic synthesis.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the phenoxy groups.
Boronic Acid Derivatives: Share the boron-oxygen bond but differ in the substituents attached to the boron atom.
Borane Derivatives: Contain boron-hydrogen bonds instead of boron-oxygen bonds.
Uniqueness: Diphenoxyboranolate is unique due to the presence of phenoxy groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and versatile boron compounds.
Properties
CAS No. |
83075-94-9 |
|---|---|
Molecular Formula |
C12H10BO3- |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
diphenoxyborinate |
InChI |
InChI=1S/C12H10BO3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H/q-1 |
InChI Key |
PNJNEOZSJYVACY-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)

![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)



![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)




![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)
